Cas no 727652-08-6 (2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde)
![2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/727652-08-6x500.png)
2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde
- 727652-08-6
- 2-(4-bromophenyl)-7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
- DTXSID401167617
- 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
- 2-(4-Bromophenyl)-7-methylimidazo(1,2-a)pyridine-3-carboxaldehyde
-
- MDL: MFCD04117018
- インチ: InChI=1S/C15H11BrN2O/c1-10-6-7-18-13(9-19)15(17-14(18)8-10)11-2-4-12(16)5-3-11/h2-9H,1H3
- InChIKey: QOVSUUCAWNLPSJ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=NC(=C(C=O)N2C=C1)C3=CC=C(C=C3)Br
計算された属性
- せいみつぶんしりょう: 314.00548Da
- どういたいしつりょう: 314.00548Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM273968-1g |
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
727652-08-6 | 97% | 1g |
$583 | 2023-01-07 | |
Crysdot LLC | CD11066234-1g |
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
727652-08-6 | 97% | 1g |
$583 | 2024-07-18 | |
Chemenu | CM273968-1g |
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
727652-08-6 | 97% | 1g |
$551 | 2021-08-18 |
2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde 関連文献
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehydeに関する追加情報
Introduction to 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde (CAS No. 727652-08-6)
The compound 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde, identified by the CAS registry number CAS No. 727652-08-6, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and diverse functional groups. The presence of a bromophenyl group and a methyl substituent in the imidazo[1,2-a]pyridine ring system, along with the aldehyde functional group, imparts distinctive chemical and biological characteristics to this molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced coupling reactions and selective oxidation techniques. The synthesis of 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde has been optimized to achieve high yields and purity levels, making it accessible for further research and development. The compound's structure has been thoroughly characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
The structural features of this compound make it an attractive candidate for various applications in the fields of pharmacology, material science, and catalysis. The imidazo[1,2-a]pyridine core is known to exhibit significant aromaticity and rigidity, which are desirable properties for designing stable molecular frameworks. Additionally, the aldehyde group at position 3 provides opportunities for further functionalization through condensation reactions or cross-coupling strategies.
In terms of biological activity, recent studies have highlighted the potential of imidazopyridine derivatives as inhibitors of key enzymes involved in metabolic pathways. For instance, research published in leading journals such as Journal of Medicinal Chemistry has demonstrated that certain analogs of this compound exhibit potent inhibitory effects against serine proteases and kinase enzymes. These findings underscore the importance of exploring the pharmacological profile of CAS No. 727652-08-6 for potential therapeutic applications.
The methyl group at position 7 introduces steric effects that can influence the compound's solubility and bioavailability. This aspect is particularly relevant when considering its use in drug delivery systems or as a component in advanced materials with tailored physical properties. Furthermore, the bromophenyl substituent at position 4 contributes to electronic effects that can modulate the molecule's reactivity in various chemical transformations.
In conclusion, 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde (CAS No. 727652-08-6) represents a promising compound with a wealth of opportunities for exploration across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable asset for future research endeavors.
727652-08-6 (2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde) 関連製品
- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)
- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)
- 1566252-90-1(1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid)
- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)
- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)
- 896280-61-8(ethyl 2-(2Z)-6-ethyl-2-(2-methanesulfonylbenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2680677-10-3(4-acetamido-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 2172052-29-6(2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)